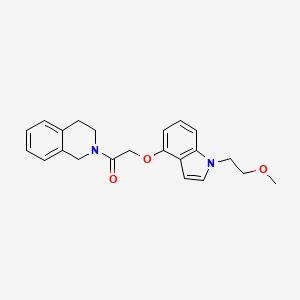![molecular formula C17H19NO6 B11003523 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003523.png)
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic organic compound characterized by its unique chromen-2-one structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Acetylation: The hydroxyl group of the chromen-2-one is acetylated using acetic anhydride or acetyl chloride.
Coupling with L-alanine: The final step involves coupling the acetylated chromen-2-one with L-alanine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one moiety, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the chromen-2-one moiety. It can be used to label biomolecules and track their interactions in live cells.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. The chromen-2-one scaffold is known for its anti-inflammatory, anticoagulant, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of the chromen-2-one moiety, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one structure.
Esculetin: A natural coumarin derivative with anti-inflammatory and antioxidant properties.
Uniqueness
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to the presence of the L-alanine moiety, which can enhance its biological activity and specificity. The trimethyl groups also contribute to its distinct chemical properties, potentially improving its stability and solubility compared to other chromen-2-one derivatives.
Eigenschaften
Molekularformel |
C17H19NO6 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-8-9(2)17(22)24-15-10(3)13(6-5-12(8)15)23-7-14(19)18-11(4)16(20)21/h5-6,11H,7H2,1-4H3,(H,18,19)(H,20,21)/t11-/m0/s1 |
InChI-Schlüssel |
BALNRFNYTPEZQJ-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-[({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003445.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11003447.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B11003450.png)
![N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide](/img/structure/B11003453.png)
![N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B11003462.png)
![1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B11003473.png)
![methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate](/img/structure/B11003479.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11003484.png)
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B11003504.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003516.png)
![2-(5-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003531.png)
![3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11003534.png)

![[4-chloro-3-(1H-pyrrol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11003543.png)
